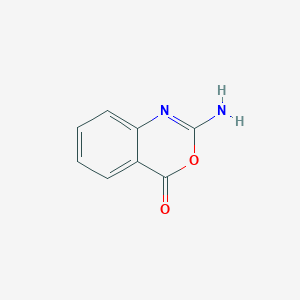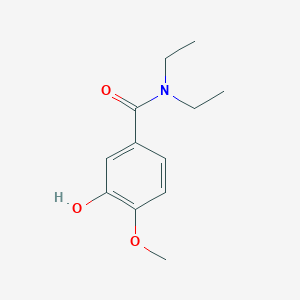
N,N-Diethyl-2-hydroxy-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-hydroxy-4-methoxybenzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent worldwide. DEET is an essential tool in the prevention of insect-borne diseases such as malaria, dengue fever, and Zika virus.
Mecanismo De Acción
The exact mechanism of action of DEET is still not fully understood. However, it is believed to work by disrupting the insects' ability to detect human hosts. DEET may also interfere with the insects' ability to locate food or breeding sites.
Efectos Bioquímicos Y Fisiológicos
DEET has been shown to have a wide range of biochemical and physiological effects on insects. It can cause changes in the insects' feeding behavior, reproductive success, and survival rates. DEET may also affect the insects' nervous system, leading to paralysis or death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is a highly effective insect repellent and is widely used in laboratory experiments. Its advantages include its ability to repel a wide range of insects, its long-lasting effect, and its low toxicity. However, DEET also has limitations, including its potential to interfere with other experimental procedures and its potential to affect the behavior of the insects being studied.
Direcciones Futuras
There are several areas of future research that could be explored related to DEET. These include:
1. Investigating the potential for DEET to be used in combination with other insect repellents to increase effectiveness.
2. Developing new, more effective insect repellents that are less toxic than DEET.
3. Studying the long-term effects of DEET exposure on human health and the environment.
4. Investigating the potential for DEET to be used as a tool in the control of insect-borne diseases.
Conclusion
DEET is a highly effective insect repellent that has been widely used for over 70 years. It is an essential tool in the prevention of insect-borne diseases and is extensively used in scientific research. DEET has a complex mechanism of action and a wide range of biochemical and physiological effects on insects. While it has limitations, DEET remains an important tool in the fight against insect-borne diseases.
Métodos De Síntesis
The synthesis of DEET involves the reaction of N,N-diethyl-m-toluamide with hydroxylamine hydrochloride in the presence of sodium bicarbonate. This reaction produces N,N-diethyl-2-hydroxy-4-methoxybenzamide, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
DEET is extensively used in scientific research to study the behavior and physiology of insects. It is also used to investigate the effectiveness of other insect repellents. DEET has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies.
Propiedades
Número CAS |
19351-21-4 |
|---|---|
Nombre del producto |
N,N-Diethyl-2-hydroxy-4-methoxybenzamide |
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
N,N-diethyl-3-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-6-7-11(16-3)10(14)8-9/h6-8,14H,4-5H2,1-3H3 |
Clave InChI |
FFLBZJBCSKGBBK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OC)O |
SMILES canónico |
CCN(CC)C(=O)C1=CC(=C(C=C1)OC)O |
Otros números CAS |
19351-21-4 |
Sinónimos |
N,N-Diethyl-2-hydroxy-4-methoxybenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)
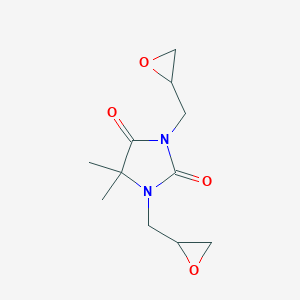
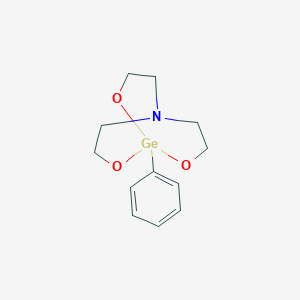
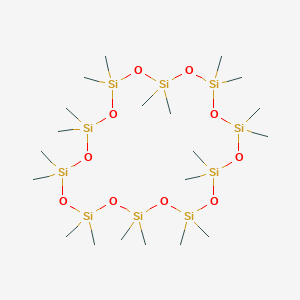
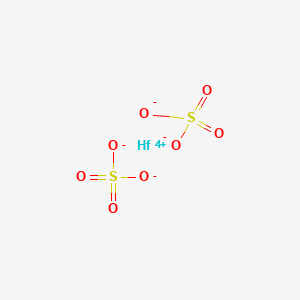
![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)
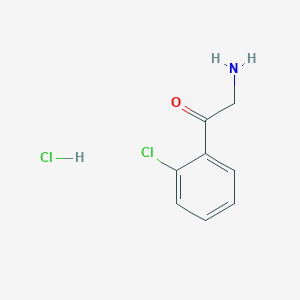
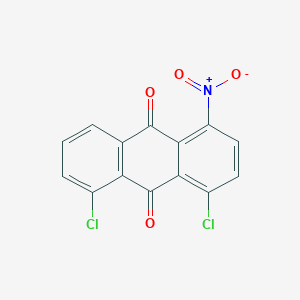
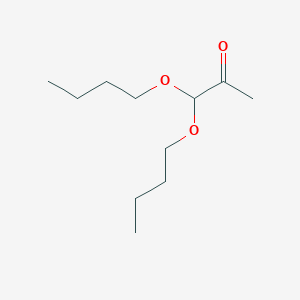
![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)
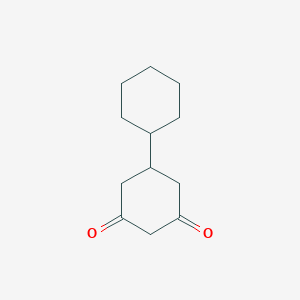
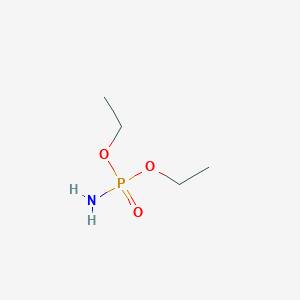
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)
